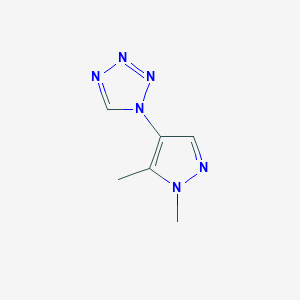![molecular formula C13H13ClN6 B4380462 1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE](/img/structure/B4380462.png)
1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE
Overview
Description
1-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-tetrazole is a synthetic organic compound that features a unique combination of a pyrazole ring and a tetrazole ring The presence of a 4-chlorobenzyl group and two methyl groups on the pyrazole ring adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE typically involves multi-step organic reactions One common method includes the initial formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles under specific conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chlorobenzyl and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium azide and various halides are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-3,5-dimethylpyrazole: Shares the pyrazole ring and chlorobenzyl group but lacks the tetrazole ring.
4-Chlorobenzyl-1H-tetrazole: Contains the tetrazole ring and chlorobenzyl group but lacks the pyrazole ring.
3,5-Dimethyl-1H-pyrazole: Features the pyrazole ring with methyl groups but lacks the chlorobenzyl and tetrazole rings.
Uniqueness: 1-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-tetrazole is unique due to the combination of the pyrazole and tetrazole rings, along with the 4-chlorobenzyl group
Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6/c1-9-13(20-8-15-17-18-20)10(2)19(16-9)7-11-3-5-12(14)6-4-11/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZMGQRUONLNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4380380.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4380381.png)
![4-iodo-1-methyl-N-[(4-methylbenzyl)oxy]-1H-pyrazole-5-carboxamide](/img/structure/B4380389.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4380397.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4380406.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4380411.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4380416.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4380421.png)
![1-[(4-chlorophenoxy)methyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4380425.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4380441.png)


![1-[1-(2,3,5,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE](/img/structure/B4380472.png)
![6-(difluoromethyl)-4-methyl-3-[(3-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4380473.png)
